molecular formula C21H24ClNO4 B268178 N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide

N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide

Katalognummer B268178
Molekulargewicht: 389.9 g/mol
InChI-Schlüssel: BOYQEXSKOWOHRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is also known by its chemical name, TAK-659, and is a highly selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase).

Wirkmechanismus

TAK-659 works by selectively inhibiting BTK, a protein that is involved in the development and function of B cells. BTK plays a critical role in the signaling pathway that leads to the activation of B cells. By inhibiting BTK, TAK-659 can reduce the activity of B cells, which are involved in the immune response. This leads to a reduction in inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. The compound selectively inhibits BTK, which leads to a reduction in the activity of B cells. This can lead to a reduction in inflammation and other immune-related disorders. TAK-659 has also been shown to have antitumor activity, making it a promising candidate for the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its selectivity for BTK. This makes it a promising candidate for the treatment of autoimmune disorders and cancer, as it can target specific cells without affecting other cells in the body. However, there are also some limitations to the use of TAK-659 in lab experiments. The compound is highly potent, which can make it difficult to work with in the lab. Additionally, the synthesis of TAK-659 is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. TAK-659 has been shown to be effective in reducing inflammation and other immune-related disorders, making it a promising candidate for the treatment of these diseases. Another potential application is in the treatment of cancer. TAK-659 has been shown to have antitumor activity, and further research is needed to determine its potential as a cancer treatment. Additionally, there is a need for further research into the safety and efficacy of TAK-659, particularly in clinical trials.

Synthesemethoden

The synthesis of TAK-659 involves a series of chemical reactions that require specialized equipment and expertise. The process typically involves the use of various reagents and solvents, and the final product is obtained through a purification process. The exact details of the synthesis method are proprietary information and are not publicly available.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to selectively inhibit BTK, a protein that plays a critical role in the development and function of B cells. By inhibiting BTK, TAK-659 can reduce the activity of B cells, which are involved in the immune response. This makes it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

Produktname

N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide

Molekularformel

C21H24ClNO4

Molekulargewicht

389.9 g/mol

IUPAC-Name

N-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H24ClNO4/c1-14(2)27-17-8-5-15(6-9-17)21(24)23-19-12-16(22)7-10-20(19)26-13-18-4-3-11-25-18/h5-10,12,14,18H,3-4,11,13H2,1-2H3,(H,23,24)

InChI-Schlüssel

BOYQEXSKOWOHRM-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OCC3CCCO3

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.